(2R)-2-hydroxypentanedioic acid
Overview
Description
D-α-Hydroxyglutaric Acid: is an organic compound that belongs to the class of alpha hydroxy acids It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: D-α-Hydroxyglutaric Acid can be synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the reduction of 2-ketoglutarate to D-α-Hydroxyglutaric Acid . Another method involves the use of isocitrate dehydrogenase mutations, which convert alpha-ketoglutarate to D-α-Hydroxyglutaric Acid .
Industrial Production Methods: In industrial settings, D-α-Hydroxyglutaric Acid is produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as hydroxyacid-oxoacid transhydrogenase, to facilitate the conversion of 2-ketoglutarate to D-α-Hydroxyglutaric Acid .
Chemical Reactions Analysis
Types of Reactions: D-α-Hydroxyglutaric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Alpha-ketoglutarate
Reduction: Glutaric acid
Substitution: Various substituted glutaric acid derivatives
Scientific Research Applications
Chemistry: D-α-Hydroxyglutaric Acid is used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. Its unique structure allows for the formation of stereochemically pure products .
Biology: In biological research, D-α-Hydroxyglutaric Acid is studied for its role in metabolic pathways. It is known to accumulate in certain metabolic disorders, such as D-2-hydroxyglutaric aciduria, and is used as a biomarker for these conditions .
Medicine: D-α-Hydroxyglutaric Acid has been implicated in cancer research, particularly in the study of gliomas and acute myeloid leukemia. Mutations in isocitrate dehydrogenase that lead to the production of D-α-Hydroxyglutaric Acid are associated with these cancers .
Industry: In industrial applications, D-α-Hydroxyglutaric Acid is used in the production of biodegradable polymers and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
D-α-Hydroxyglutaric Acid exerts its effects primarily through the inhibition of alpha-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA and histone demethylation . By inhibiting these enzymes, D-α-Hydroxyglutaric Acid can alter gene expression and cellular metabolism, leading to various physiological effects .
Comparison with Similar Compounds
L-α-Hydroxyglutaric Acid: Another enantiomer of hydroxyglutaric acid, which is also involved in metabolic pathways and has similar inhibitory effects on alpha-ketoglutarate-dependent enzymes.
Alpha-Ketoglutarate: A key intermediate in the citric acid cycle, which can be converted to D-α-Hydroxyglutaric Acid through enzymatic reactions.
Uniqueness: D-α-Hydroxyglutaric Acid is unique due to its specific inhibitory effects on alpha-ketoglutarate-dependent dioxygenases and its role in certain metabolic disorders and cancers. Its ability to modulate gene expression and cellular metabolism makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2-hydroxypentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897218 | |
Record name | D-2-Hydroxyglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-2-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13095-47-1 | |
Record name | D-2-Hydroxyglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyglutaric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-2-Hydroxyglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-2-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | D-2-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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